molecular formula C11H14ClN3O B2453068 6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide CAS No. 1179792-14-3

6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide

Cat. No.: B2453068
CAS No.: 1179792-14-3
M. Wt: 239.7
InChI Key: HPLWTIIMEWLKSY-UHFFFAOYSA-N
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Description

6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide is a chemical compound with the molecular formula C11H14ClN3O and a molecular weight of 239.7 g/mol . This compound is part of the pyridazine family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of 6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with cyclopentylmethylamine . The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide can be compared with other pyridazine derivatives, such as:

The unique combination of the chlorine atom and the cyclopentylmethyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c12-10-6-5-9(14-15-10)11(16)13-7-8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLWTIIMEWLKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CNC(=O)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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